molecular formula C10H7NO3S B6367275 4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95% CAS No. 1261895-83-3

4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95%

Cat. No. B6367275
CAS RN: 1261895-83-3
M. Wt: 221.23 g/mol
InChI Key: BNCWFNYCOIPEHP-UHFFFAOYSA-N
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Description

4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine (4-CTHP) is a novel small molecule compound that has recently been identified as having a range of potential applications in scientific research. 4-CTHP has been found to display a number of unique properties, including high solubility, low toxicity, and the ability to react with a variety of other molecules. In

Scientific Research Applications

4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95% has been found to have a number of potential applications in scientific research. It has been used as a reagent for the synthesis of a range of compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of a range of compounds, including polymers, dyes, and pharmaceuticals. Additionally, it has been investigated for its potential use in the development of new materials for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to involve a number of processes, including the formation of hydrogen bonds, the formation of electrostatic interactions, and the formation of hydrophobic interactions. These interactions are believed to play a role in the catalytic activity of the compound, as well as its ability to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95% are not yet fully understood. However, it has been found to have a number of potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties in animal models. Additionally, it has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of 4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95% for laboratory experiments include its high solubility, low toxicity, and the ability to react with a variety of other molecules. Additionally, it is relatively easy to synthesize, and can be readily purified by recrystallization. The main limitation of 4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95% for laboratory experiments is its potential for toxicity in higher doses.

Future Directions

The potential future directions for 4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95% include further research into its mechanism of action, its potential applications in the development of new materials for use in optoelectronic devices, and its potential use in the treatment of neurological disorders. Additionally, further research into its anti-inflammatory and anti-cancer properties is warranted. Finally, further research into its potential toxicity in higher doses is necessary in order to ensure its safe use in laboratory experiments.

Synthesis Methods

4-(2-Carboxythiophene-4-yl)-2-hydroxypyridine, 95% is synthesized by the reaction of 2-hydroxypyridine with 4-chlorothiophene-2-carboxylic acid. This reaction is carried out in aqueous acetic acid at temperatures of up to 80°C. The reaction is typically completed in a few hours, with the product being isolated by precipitation. The product is then purified by recrystallization.

properties

IUPAC Name

4-(2-oxo-1H-pyridin-4-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9-4-6(1-2-11-9)7-3-8(10(13)14)15-5-7/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCWFNYCOIPEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682875
Record name 4-(2-Oxo-1,2-dihydropyridin-4-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261895-83-3
Record name 4-(2-Oxo-1,2-dihydropyridin-4-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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